Cas no 790681-60-6 (1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL)

1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL 化学的及び物理的性質
名前と識別子
-
- 1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL
- J-504302
- Z57033912
- EN300-11114
- AKOS005199134
- HMS2751O08
- SMR000376908
- 3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione
- CHEBI:105870
- AB00647383-02
- CS-0222444
- MLS000878033
- 4-(4-chlorophenyl)-3-(phenylmethyl)-1H-imidazole-2-thione
- 790681-60-6
- Q27183656
- CHEMBL1323909
- 1-BENZYL-5-(4-CHLOROPHENYL)-3H-IMIDAZOLE-2-THIONE
- G32482
-
- MDL: MFCD06358635
- インチ: InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
- InChIKey: VWPLZCGHNRMBIF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN2C(=CN=C2S)C3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 300.0487973g/mol
- どういたいしつりょう: 300.0487973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 47.4Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 445.2±55.0 °C at 760 mmHg
- フラッシュポイント: 223.0±31.5 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D633085-1g |
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL |
790681-60-6 | 95% | 1g |
$640 | 2024-06-05 | |
TRC | B538065-100mg |
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol |
790681-60-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-11114-0.25g |
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol |
790681-60-6 | 95% | 0.25g |
$88.0 | 2023-10-27 | |
Enamine | EN300-11114-2.5g |
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol |
790681-60-6 | 95% | 2.5g |
$474.0 | 2023-10-27 | |
Enamine | EN300-11114-10.0g |
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol |
790681-60-6 | 95% | 10g |
$1040.0 | 2023-06-20 | |
Chemenu | CM481349-1g |
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL |
790681-60-6 | 95%+ | 1g |
$224 | 2024-07-23 | |
Enamine | EN300-11114-0.1g |
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol |
790681-60-6 | 95% | 0.1g |
$62.0 | 2023-10-27 | |
Enamine | EN300-11114-0.5g |
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol |
790681-60-6 | 95% | 0.5g |
$164.0 | 2023-10-27 | |
Aaron | AR00G4KC-100mg |
1-Benzyl-5-(4-chlorophenyl)-1h-imidazole-2-thiol |
790681-60-6 | 95% | 100mg |
$111.00 | 2025-01-24 | |
Aaron | AR00G4KC-5g |
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL |
790681-60-6 | 95% | 5g |
$989.00 | 2023-12-13 |
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOLに関する追加情報
Introduction to 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol (CAS No. 790681-60-6)
The compound 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol (CAS No. 790681-60-6) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel therapeutic agents. This heterocyclic thiol derivative has garnered considerable attention due to its unique structural features and promising biological activities. The benzyl and chlorophenyl substituents, combined with the imidazole core, contribute to its distinct chemical properties and potential applications in drug discovery.
Imidazole derivatives are well-documented for their role in medicinal chemistry, often serving as key scaffolds in the synthesis of bioactive molecules. The presence of a thiol group in this compound introduces a versatile reactive site, enabling further functionalization and exploration of its pharmacological profile. This feature is particularly valuable in the development of small-molecule inhibitors targeting various disease pathways.
Recent research has highlighted the importance of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol in the context of anticancer and anti-inflammatory applications. Studies have demonstrated its ability to modulate key cellular processes, including proliferation and apoptosis, by interacting with specific protein targets. The chlorophenyl moiety, in particular, has been shown to enhance binding affinity and selectivity, making this compound a promising candidate for further investigation.
In addition to its biological significance, the chemical stability and solubility profile of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol make it an attractive candidate for formulation into drug delivery systems. Researchers are exploring its potential use in prodrug strategies, where the thiol group can be oxidized or reduced to release the active pharmaceutical ingredient at the target site. This approach could improve bioavailability and reduce systemic toxicity.
The synthesis of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the imidazole ring efficiently. These techniques not only streamline the synthetic process but also allow for modular modifications, enabling rapid exploration of structural analogs.
One of the most compelling aspects of this compound is its potential role in addressing emerging therapeutic challenges. For instance, investigations into its interaction with enzymes implicated in neurodegenerative diseases have shown encouraging results. The benzyl group provides a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties while maintaining biological efficacy.
The role of computational chemistry in optimizing 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol cannot be overstated. Molecular modeling studies have been instrumental in predicting binding modes and identifying key residues involved in drug-receptor interactions. These insights have guided experimental efforts toward developing more potent and selective derivatives.
Future directions in the study of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol include exploring its potential as a lead compound for drug development programs. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to accelerate the discovery pipeline for novel therapeutics.
The versatility of 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol extends beyond traditional pharmaceutical applications. Its unique chemical framework suggests potential uses in material science, particularly in designing functional materials with tailored electronic properties. The thiol group can serve as a anchoring point for surface modifications, enabling the creation of advanced coatings or sensors.
In conclusion, 1-Benzyl-5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol (CAS No. 790681-60-6) stands as a testament to the innovative spirit of modern medicinal chemistry. Its distinct structural features and promising biological activities position it as a valuable tool for researchers striving to develop next-generation therapeutics. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in shaping future treatment strategies.
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